molecular formula C22H24ClN3OS B2876097 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1189665-52-8

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride

Cat. No.: B2876097
CAS No.: 1189665-52-8
M. Wt: 413.96
InChI Key: KVGODZXMSPBCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a synthetic compound characterized by a bicyclic thiazolo[5,4-c]pyridine core fused to a benzamide moiety. The structure features a benzyl substituent at the 5-position of the tetrahydrothiazolo ring and 3,4-dimethyl groups on the benzamide aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS.ClH/c1-15-8-9-18(12-16(15)2)21(26)24-22-23-19-10-11-25(14-20(19)27-22)13-17-6-4-3-5-7-17;/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGODZXMSPBCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22N2SHCl\text{C}_{19}\text{H}_{22}\text{N}_2\text{S}\cdot \text{HCl}

This structure features a thiazolo-pyridine core which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazole and benzimidazole have shown promising results in inhibiting tumor cell proliferation.

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For example, studies indicate that thiazole derivatives can induce apoptosis in human lung adenocarcinoma (A549) and melanoma (WM115) cells through caspase-dependent pathways .
  • DNA Damage : The compound has been shown to cause DNA damage in cancer cells, which is a critical factor in its anticancer activity. The use of DNA destruction assays has confirmed this effect in hypoxic conditions typical of tumor microenvironments .
  • Targeting Hypoxia-Inducible Factors : Some derivatives are being investigated for their ability to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a role in tumor growth and survival under low oxygen conditions .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Benzimidazole Derivatives : A study highlighted the cytotoxic effects of various benzimidazole derivatives on A549 and HCC827 cell lines with IC50 values indicating significant potency against these cancer types. The most effective compounds showed IC50 values as low as 2.12 μM in 2D assays .
  • Thiazole Derivatives : Another research effort synthesized thiazole derivatives that demonstrated high inhibition rates against prostate cancer cell lines (PC-3) and showed potential as C-Met kinase inhibitors. The most promising compounds were further analyzed for their activity against various kinases involved in cancer progression .

Data Tables

The following table summarizes the biological activity data from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1A5492.12 ± 0.21Apoptosis induction
Compound 2HCC8275.13 ± 0.97DNA damage
Compound 3PC-31.73 ± 0.01Kinase inhibition
Compound 4WM1156.75 ± 0.19HIF-1 inhibition

Comparison with Similar Compounds

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride

  • Molecular Formula : C₂₄H₂₈ClN₃OS
  • Average Mass : 442.018
  • Key Structural Difference : The benzamide substituent is a bulky tert-butyl group at the para position instead of 3,4-dimethyl groups.

N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide

  • Molecular Formula : C₁₄H₁₄N₄O₃S
  • Average Mass : 318.351
  • Key Structural Difference : The benzamide substituent is a nitro group at the meta position, and the thiazolo ring has a methyl group instead of benzyl.
  • Impact : The electron-withdrawing nitro group may reduce electron density in the aromatic ring, affecting π-π interactions in receptor binding. The methyl group on the thiazolo ring may decrease steric bulk compared to benzyl .

Modifications in the Thiazolo Ring Substituents

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride

  • Key Structural Difference : The benzamide is replaced with a 4-fluorophenylacetamide group.
  • The acetamide linker may increase conformational flexibility .

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide Hydrochloride

  • Key Structural Difference : The benzamide is substituted with a cyclohexanecarboxamide group.
  • Impact: The aliphatic cyclohexane ring may reduce aromatic interactions but improve solubility in non-polar environments .

Pharmacological Analogues with Similar Scaffolds

FXa Inhibitor with [1,3,4]Oxadiazole Substituent

  • Structure : Contains a [1,3,4]oxadiazole ring and a 5-chloropyridin-2-yl group.
  • Pharmacological Relevance : Demonstrated FXa inhibitory activity, suggesting the thiazolo[5,4-c]pyridine scaffold’s versatility in anticoagulant applications. The oxadiazole group may enhance hydrogen bonding with enzyme active sites .

Comparative Data Table

Compound Name Molecular Formula Average Mass Key Substituents Pharmacological Notes
Target Compound : N-(5-Benzyl-...-3,4-dimethylbenzamide hydrochloride C₂₃H₂₆ClN₃OS* ~436.0* 3,4-dimethylbenzamide, 5-benzyl Potential enzyme/receptor modulation
N-(5-Benzyl-...-4-(tert-butyl)benzamide hydrochloride C₂₄H₂₈ClN₃OS 442.018 4-tert-butylbenzamide Increased lipophilicity
N-(5-Methyl-...-3-nitrobenzamide C₁₄H₁₄N₄O₃S 318.351 3-nitrobenzamide, 5-methyl Electron-withdrawing effects
FXa Inhibitor with [1,3,4]oxadiazole C₂₃H₂₅ClN₈O₃S ~532.0 [1,3,4]oxadiazole, 5-chloropyridin-2-yl Anticoagulant activity demonstrated

*Estimated based on structural similarity to .

Key Findings and Implications

Substituent Effects : Electron-donating groups (e.g., methyl) on benzamide may enhance binding to electron-deficient targets, while bulky groups (e.g., tert-butyl) improve lipophilicity but reduce solubility .

Thiazolo Ring Modifications: Benzyl substituents on the thiazolo ring (vs.

Pharmacological Versatility : The scaffold’s adaptability (e.g., incorporation of oxadiazole) supports diverse therapeutic applications, including anticoagulation .

Sources and Availability

  • The target compound and its analogs (e.g., cyclohexanecarboxamide, fluorophenylacetamide derivatives) are supplied by entities such as Shenzhen Hygieia Biotech (China) and Service Chemical Inc. (Germany) .
  • Clinical data for the FXa inhibitor analog are documented in patent literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.